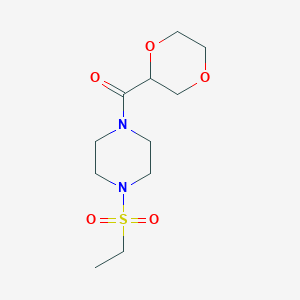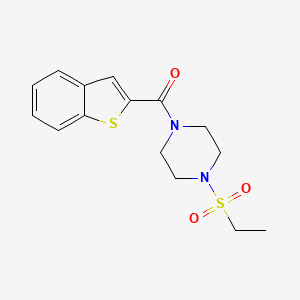
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as TAK-659 and is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) enzyme.
Mecanismo De Acción
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone works by inhibiting the SYK enzyme, which plays a crucial role in the activation of immune cells and the production of inflammatory mediators. By blocking SYK, the compound reduces inflammation and immune cell activation, which can help in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone can reduce inflammation and immune cell activation in animal models. The compound has also demonstrated antitumor activity in preclinical studies, indicating its potential use in cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments is its specificity for the SYK enzyme, which reduces off-target effects. However, the compound's limited solubility in water can make it challenging to use in certain experiments. Additionally, as with any new compound, further research is needed to determine its safety and efficacy.
Direcciones Futuras
Several future directions for (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone research include:
1. Investigating its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
2. Studying its effects on different cancer types and determining its potential use in combination with other cancer treatments.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a promising compound that has shown potential in the treatment of various diseases. Its specificity for the SYK enzyme and ability to reduce inflammation make it an attractive candidate for further research. However, more studies are needed to determine its full biochemical and physiological effects and to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of 4-(4-aminopiperidin-1-yl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Aplicaciones Científicas De Investigación
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SYK and reduce inflammation in animal models.
Propiedades
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S2/c1-2-18(15,16)13-5-3-12(4-6-13)9(14)8-7-17-11-10-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJSKKCQIWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)